molecular formula C13H15N B3117455 1-(Naphthalen-1-yl)propan-1-amine CAS No. 223418-56-2

1-(Naphthalen-1-yl)propan-1-amine

Cat. No.: B3117455
CAS No.: 223418-56-2
M. Wt: 185.26 g/mol
InChI Key: JJYPGFPZTOUPHN-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)propan-1-amine is an organic compound with the molecular formula C13H15N. It is characterized by a naphthalene ring attached to a propanamine group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Naphthalen-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its propanamine group allows for unique interactions and reactivity compared to its analogs .

Biological Activity

1-(Naphthalen-1-yl)propan-1-amine, also known as 3-(Naphthalen-1-yl)propan-1-amine, is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H15NC_{13}H_{15}N and a molecular weight of approximately 185.27 g/mol. Its structure features a naphthalene ring attached to a propanamine chain, which contributes to its stability and reactivity due to the conjugated pi-electron system inherent in the naphthalene moiety.

Ligand Interaction

Research indicates that this compound may function as a ligand for specific receptors, influencing various biological pathways. Compounds with similar structures are known to interact with neurotransmitter systems, which could affect mood and cognitive functions. The primary amine group (NH2) offers a reactive site for further functionalization, enhancing its potential in drug development.

Neurotransmitter Systems

Preliminary studies suggest that this compound interacts with neurotransmitter receptors, indicating potential applications in treating neurological disorders. However, the exact mechanisms of action remain under investigation.

Antimycobacterial Activity

In related research, compounds structurally similar to this compound have been tested for their antimycobacterial properties. For instance, a study on naphthalene derivatives showed enhanced activity against Mycobacterium avium subsp. paratuberculosis, suggesting that modifications to the naphthalene structure can yield compounds with significant biological effects .

Structure-Activity Relationships

The unique structural arrangement of this compound allows for versatile chemical modifications that can enhance its biological activity. The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
3-(Naphthalen-1-yl)propan-1-ammonium chlorideNaphthalene + PropanamineSalt form with different solubility characteristics
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-aminoNaphthalene + ThiopheneContains thiophene, affecting biological activity
N,N-Dimethyl-naphthalenemethanamineNaphthalene + Dimethylamino groupEnhanced lipophilicity due to dimethyl substitution

Case Studies and Research Findings

Recent studies have focused on the antiproliferative effects of naphthalene derivatives in cancer research. For instance, compounds derived from naphthalene have demonstrated significant cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents .

A notable case involved synthesizing and evaluating various naphthalene-based compounds for their ability to inhibit cell proliferation. These studies revealed that modifications to the naphthalene structure could lead to enhanced anticancer activity while minimizing toxicity to normal cells .

Properties

IUPAC Name

1-naphthalen-1-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYPGFPZTOUPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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